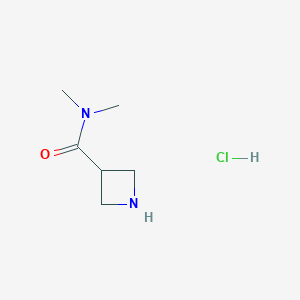

N,N-dimethylazetidine-3-carboxamide hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N,N-dimethylazetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVANNEBQEVYYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693404 | |

| Record name | N,N-Dimethylazetidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927390-60-1 | |

| Record name | N,N-Dimethylazetidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of N,N-dimethylazetidine-3-carboxamide hydrochloride

Introduction: Strategic Context and Significance

N,N-dimethylazetidine-3-carboxamide hydrochloride is a heterocyclic organic compound featuring a strained four-membered azetidine ring. Such scaffolds are of increasing interest in medicinal chemistry and drug development. The inherent ring strain of the azetidine core can confer unique conformational properties, while the N,N-dimethylcarboxamide moiety provides a polar handle that can modulate solubility and engage in specific hydrogen bonding interactions. Its classification as a building block for protein degraders suggests its role as a versatile synthon for creating more complex molecules with targeted biological activity.[1]

This guide provides a comprehensive framework for the physicochemical characterization of this compound. As a hydrochloride salt, the compound is designed for enhanced stability and aqueous solubility, critical parameters for handling, formulation, and biological testing. The following sections detail its core structural and physical properties, outline rigorous experimental protocols for their validation, and discuss the scientific rationale underpinning these analytical choices. This document is intended for researchers and drug development professionals who require a thorough understanding of this molecule's behavior for its effective application.

Molecular and Structural Properties

The fundamental identity of a compound is the bedrock of all subsequent analysis. For this compound, this begins with its unique structural and molecular identifiers.

-

Chemical Structure: The molecule consists of a central azetidine ring substituted at the 3-position with a carboxamide group, which is further substituted with two methyl groups on the amide nitrogen. The azetidine ring nitrogen is protonated and forms an ionic bond with a chloride ion.

Caption: Chemical structure of this compound.

-

Structural Uniqueness: The azetidine ring is known for its puckered conformation, which relieves the substantial ring strain inherent in a four-membered heterocycle.[2] This constrained geometry can be advantageous in drug design, as it limits the number of accessible conformations, potentially leading to higher binding affinity and selectivity for a biological target.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 927390-60-1 | [1][3] |

| Molecular Formula | C6H13ClN2O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity (Typical) | ≥97% |[1] |

Physicochemical Properties: Data and Rationale

A quantitative understanding of a compound's physicochemical properties is essential for predicting its behavior in various environments, from a reaction flask to a biological system.

Table 2: Summary of Physicochemical Properties

| Property | Value | Methodological Note |

|---|---|---|

| Melting Point (°C) | Data not available | Requires experimental determination via Differential Scanning Calorimetry (DSC) or capillary method. |

| Aqueous Solubility | Expected to be high | The hydrochloride salt form significantly enhances water solubility.[2] Quantitative determination is required. |

| pKa | Data not available | The protonated azetidine nitrogen is the primary acidic center. Determination via potentiometric titration is recommended. |

| LogP (Predicted) | -1.0 (for free base) | This value for the free base (N,N-dimethylazetidine-3-carboxamide) suggests high hydrophilicity.[4] LogD measurement at physiological pH is crucial. |

Solubility

The hydrochloride salt form is intentionally used to improve the dissolution properties in aqueous media.[2] This is a direct consequence of the protonation of the azetidine nitrogen, which creates a more polar, charged species that interacts favorably with water.

-

Causality: For preclinical studies, high aqueous solubility is a desirable trait. It simplifies the preparation of stock solutions for in vitro assays and can improve oral bioavailability in in vivo models. However, this must be balanced, as very high hydrophilicity can sometimes hinder cell membrane permeability.

Acidity (pKa)

The pKa of the protonated azetidine nitrogen dictates the charge state of the molecule at a given pH. This is one of the most critical parameters in drug development.

-

Causality: The pKa influences solubility, membrane permeability (as the neutral form is typically more permeable), and binding interactions with biological targets. A compound's charge state at physiological pH (approx. 7.4) will determine its behavior in the body. For instance, enhanced stability is often observed under acidic conditions (pH < 3) due to the full protonation of the azetidine nitrogen, which reduces its nucleophilicity and susceptibility to ring-opening reactions.[2]

Analytical Workflows and Experimental Protocols

The following diagram and protocols represent a self-validating system for the comprehensive characterization of a new batch of this compound. The workflow ensures that identity and purity are confirmed before quantitative properties are measured.

Caption: Comprehensive workflow for physicochemical characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Rationale: This protocol establishes the purity of the sample, ensuring that subsequent measurements are not confounded by impurities. A gradient method is employed to ensure the elution of any potential impurities with differing polarities.

-

System Preparation:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm (chosen for detecting the amide chromophore).

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-20 min: Return to 5% B and equilibrate.

-

-

Analysis: Inject 10 µL of the sample. Integrate all peaks and calculate the area percentage of the main peak to determine purity. The system is self-validating through the use of a well-characterized column and high-purity solvents.

Protocol: Thermodynamic Aqueous Solubility

-

Rationale: This "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of the compound.

-

Experiment Setup: Add an excess amount of the solid compound (e.g., 10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of the period is critical for validation.

-

Sample Processing: After 24 hours, filter the suspension through a 0.45 µm syringe filter to remove the excess solid.

-

Quantification: Dilute the clear filtrate with mobile phase and quantify the concentration of the dissolved compound using the previously established HPLC method against a standard curve. The resulting concentration is the thermodynamic solubility.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound.

-

Thermal Stability: Azetidine derivatives can be susceptible to thermal degradation. Storage at room temperature is generally acceptable for the solid hydrochloride salt, but for long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[2]

-

pH Stability: The hydrochloride salt is most stable in acidic aqueous solutions.[2] In neutral or basic conditions, the free base form is generated, which may be more susceptible to degradation pathways such as ring-opening or hydrolysis of the amide. A forced degradation study is recommended to identify potential liabilities.

Conclusion

This compound is a valuable building block characterized by its strained heterocyclic core and hydrophilic side chain. Its properties as a hydrochloride salt—namely enhanced aqueous solubility and stability—make it well-suited for applications in early-stage drug discovery. This guide provides the necessary framework for its rigorous physicochemical characterization. The outlined protocols for identity, purity, solubility, and pKa are designed to generate a robust and reliable data package, enabling researchers to confidently utilize this compound in their synthetic and biological endeavors. Empirical validation of these properties is a non-negotiable step in the progression of any chemical entity from a concept to a functional tool.

References

An In-depth Technical Guide to N,N-dimethylazetidine-3-carboxamide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-dimethylazetidine-3-carboxamide hydrochloride (CAS No. 927390-60-1), a valuable building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver practical, in-depth insights into its commercial availability, quality control, handling, and potential applications, grounded in scientific principles and field-proven expertise.

Introduction and Chemical Profile

This compound is a small, constrained heterocyclic compound featuring a four-membered azetidine ring. This structural motif is of increasing interest in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to parent molecules. The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.[1]

Chemical Structure:

Key Chemical Data:

| Property | Value |

| CAS Number | 927390-60-1 |

| Molecular Formula | C6H13ClN2O |

| Molecular Weight | 164.63 g/mol [2][3] |

| IUPAC Name | This compound |

| Typical Purity | ≥97%[2] |

| Physical Form | Solid |

| Common Application | Building block, particularly in the synthesis of protein degraders.[2] |

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is crucial to consider not only the purity but also the supplier's ability to provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data.

Table of Representative Suppliers:

| Supplier | Purity | Availability | Notes |

| BLD Pharm | ≥97% | In Stock | Offers various quantities.[4] |

| Capot Chemical | ≥97% | In Stock | Provides basic product specifications.[3] |

| INDOFINE Chemical Company | Research Grade | Inquire | Supplies for pharmaceutical and life science industries.[5] |

| ABCR GmbH | Research Grade | Inquire | Provides basic chemical properties. |

It is best practice to request a lot-specific CoA before purchase to ensure the material meets the requirements of your intended application.

Synthesis and Quality Control

While specific, detailed synthetic protocols for this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from general methods for the synthesis of N-substituted azetidine-3-carboxamides.[6][7][8][9] A common approach involves the amidation of a suitably protected azetidine-3-carboxylic acid derivative, followed by deprotection and salt formation.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic workflow for this compound.

Quality Control Workflow:

A robust quality control (QC) process is essential to verify the identity, purity, and integrity of this compound. The following workflow outlines a comprehensive QC strategy.

Caption: A typical quality control workflow for incoming this compound.

Analytical Characterization (Predicted and Methodological Guide)

Due to the lack of publicly available experimental spectra, this section provides predicted analytical data and a detailed protocol for a representative analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation and purity assessment of organic molecules.

Predicted ¹H NMR Spectrum (in D₂O):

-

δ 4.2-4.5 ppm (m, 4H): Protons on the azetidine ring (CH₂).

-

δ 3.8-4.1 ppm (m, 1H): Proton at the 3-position of the azetidine ring (CH).

-

δ 3.1 ppm (s, 3H): Methyl protons of the dimethylamide group.

-

δ 2.9 ppm (s, 3H): Methyl protons of the dimethylamide group.

Note: The two methyl groups on the amide nitrogen are expected to be non-equivalent due to restricted rotation around the amide C-N bond, leading to two distinct singlets.

Predicted ¹³C NMR Spectrum (in D₂O):

-

δ 170-175 ppm: Carbonyl carbon of the amide.

-

δ 50-55 ppm: Carbons of the azetidine ring (CH₂).

-

δ 35-40 ppm: Carbon at the 3-position of the azetidine ring (CH).

-

δ 35-38 ppm: Methyl carbons of the dimethylamide group.

High-Performance Liquid Chromatography (HPLC)

Given the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a suitable ion-pairing agent would be appropriate for purity analysis.[10][11][12]

Example HPLC Method Protocol (HILIC):

-

Column: A HILIC column with a polar stationary phase (e.g., amide, cyano, or diol).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: 95% A to 50% A over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (e.g., 80:20) to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Predicted Mass Spectrum (ESI+):

-

[M+H]⁺: m/z 129.1 (for the free base C₆H₁₂N₂O).[13]

Safe Handling and Storage

As with any chemical, proper safety precautions must be observed when handling this compound. The following guidelines are based on general safety protocols for azetidine derivatives and amine hydrochlorides.[14][15][16][17][18]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Skin and Body Protection: A lab coat should be worn.

Handling Procedures:

-

Avoid creating dust.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment when handling large quantities to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C).[2][4] Always refer to the supplier's specific recommendations.

-

Store away from strong oxidizing agents and strong acids.

Emergency Procedures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

References

- 1. smolecule.com [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 927390-60-1 | this compound - Capot Chemical [capotchem.com]

- 4. 927390-60-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 927390-60-1 | INDOFINE Chemical Company [indofinechemical.com]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. mdpi.com [mdpi.com]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemos.de [chemos.de]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. jnsparrowchemical.com [jnsparrowchemical.com]

- 18. fishersci.com [fishersci.com]

The Strategic Integration of N,N-dimethylazetidine-3-carboxamide Hydrochloride in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the chemical linker playing a critical, albeit often underestimated, role in dictating the efficacy, selectivity, and physicochemical properties of the final PROTAC. This in-depth technical guide focuses on the strategic incorporation of N,N-dimethylazetidine-3-carboxamide hydrochloride, a specialized building block, into PROTAC linkers. We will explore the unique structural and functional attributes of this moiety, its impact on crucial PROTAC parameters, and provide a detailed, field-proven protocol for its integration into a synthetic workflow. This guide is intended to provide researchers and drug development professionals with the technical insights necessary to leverage this building block for the creation of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Efficacy

A PROTAC molecule is comprised of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[1][2] While the warhead and E3 ligase ligand provide the necessary binding events, the linker is the critical determinant of the spatial orientation and proximity of the POI and the E3 ligase within the resulting ternary complex (POI-PROTAC-E3 ligase).[3][4] The formation of a productive ternary complex is a prerequisite for the efficient ubiquitination and subsequent proteasomal degradation of the POI.[5]

The linker's composition, length, and rigidity profoundly influence a PROTAC's:

-

Ternary Complex Formation and Stability: The linker must be of an optimal length and possess the right degree of flexibility to allow for a favorable conformation of the ternary complex.[6]

-

Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, a key factor for its biological activity.[7]

-

Cell Permeability: As PROTACs are often large molecules that fall outside the "rule of five," the linker's properties are crucial for achieving adequate cell permeability.[8][9]

-

Metabolic Stability: The chemical nature of the linker can influence the PROTAC's susceptibility to metabolic degradation.[10]

This compound: A Strategic Building Block

This compound is a bifunctional building block that offers a unique combination of a rigid four-membered azetidine ring and a polar N,N-dimethylcarboxamide group. Its incorporation into a PROTAC linker can confer several advantageous properties.

Structural and Functional Attributes

-

Azetidine Ring: The four-membered azetidine ring is a saturated heterocycle that imparts a degree of rigidity to the linker.[3] This is in contrast to more flexible linkers like polyethylene glycol (PEG) chains.[11][12] This rigidity can help to pre-organize the PROTAC into a conformation that is conducive to the formation of a stable ternary complex, potentially reducing the entropic penalty of binding.[3] The incorporation of such rigid heterocyclic scaffolds has been shown to be a successful strategy in PROTAC design.[10]

-

N,N-dimethylcarboxamide Group: The N,N-dimethylcarboxamide moiety is a polar, hydrogen bond-accepting group. Its inclusion in the linker can enhance the aqueous solubility of the resulting PROTAC, a critical parameter for in vitro and in vivo studies. This group can also participate in interactions within the ternary complex, potentially contributing to its stability.

The hydrochloride salt form of this building block enhances its stability and solubility in polar solvents, facilitating its use in synthetic chemistry.

Rationale for Incorporating N,N-dimethylazetidine-3-carboxamide in PROTAC Linkers

The decision to incorporate N,N-dimethylazetidine-3-carboxamide into a PROTAC linker is driven by the desire to fine-tune the molecule's properties for optimal performance.

Enhancing Rigidity and Conformational Control

The azetidine ring serves as a rigid scaffold, limiting the conformational flexibility of the linker. This can be advantageous in several ways:

-

Improved Ternary Complex Stability: By reducing the number of possible conformations, the entropic cost of forming the ternary complex can be lowered, leading to a more stable and productive complex.

-

Enhanced Selectivity: A more defined linker conformation can lead to more specific interactions within the ternary complex, potentially improving selectivity for the target protein.

Modulating Physicochemical Properties

The N,N-dimethylcarboxamide group provides a handle for modulating the PROTAC's physicochemical profile:

-

Increased Solubility: The polar nature of the carboxamide can improve the aqueous solubility of the often-lipophilic PROTAC molecules.

-

Fine-tuning Polarity: The balance between the rigid, less polar azetidine ring and the polar carboxamide group allows for precise control over the overall polarity of the linker, which can impact cell permeability.

Synthetic Integration of this compound

The incorporation of this compound into a PROTAC is typically achieved through standard amide bond formation reactions. The building block possesses a secondary amine within the azetidine ring and a tertiary amide. The secondary amine is the reactive handle for connection to either the warhead or the E3 ligase ligand, which would typically be functionalized with a carboxylic acid.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC incorporating the N,N-dimethylazetidine-3-carboxamide linker.

Caption: Generalized workflow for PROTAC synthesis using the azetidine building block.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general method for the coupling of a carboxylic acid-functionalized component (either the warhead or a linker extension) to the secondary amine of this compound.

Materials:

-

This compound

-

Carboxylic acid-functionalized component (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized component (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.

Note: The choice of coupling reagents and reaction conditions may need to be optimized depending on the specific substrates.[1][13] Other common coupling reagents include EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole).[14]

Case Study Analysis: Azetidine vs. Piperidine Linkers

| Feature | Azetidine Linker | Piperidine Linker |

| Rigidity | Higher ring strain, more defined geometry | Less strained, more conformational flexibility |

| Size | Smaller, less steric bulk | Larger, more steric bulk |

| Solubility | Can improve aqueous solubility | Can also improve solubility |

| Synthesis | Can be synthetically challenging | Generally more accessible synthetically |

The choice between an azetidine and a piperidine linker would depend on the specific requirements of the PROTAC being designed. The smaller size and greater rigidity of the azetidine ring may be advantageous in cases where precise conformational control is needed to achieve a productive ternary complex.

Conclusion and Future Perspectives

This compound represents a valuable tool in the PROTAC design toolbox. Its unique combination of a rigid azetidine scaffold and a polar N,N-dimethylcarboxamide group allows for the fine-tuning of a PROTAC's physicochemical properties and its ability to form a stable and productive ternary complex. The synthetic accessibility of this building block through standard amide coupling protocols makes it an attractive option for researchers seeking to explore novel linker architectures.

Future studies should focus on the systematic evaluation of PROTACs containing this specific linker moiety to fully elucidate its impact on degradation efficacy, selectivity, and pharmacokinetic profiles. Such data will be invaluable in guiding the rational design of the next generation of highly effective and drug-like protein degraders.

References

- 1. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. precisepeg.com [precisepeg.com]

- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Harnessing Conformational Rigidity: A Guide to Azetidine-Based Linkers in Targeted Protein Degradation

An In-depth Technical Guide:

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing chimeric molecules to hijack the cell's natural protein disposal machinery. At the heart of these degraders, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a component once considered a passive spacer but now recognized as a critical determinant of efficacy. This guide delves into the strategic use of azetidine-containing linkers, a modern class of structural motifs that impart conformational rigidity and favorable physicochemical properties. By moving beyond traditional flexible linkers, researchers can achieve greater control over the geometry of the induced ternary complex, leading to enhanced degradation potency, selectivity, and improved drug-like properties. This document provides a technical overview of the rationale, synthesis, and evaluation of azetidine-based degraders for researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation and the Central Role of the Linker

Targeted Protein Degradation operates by co-opting the ubiquitin-proteasome system (UPS). The most prominent TPD modality, the PROTAC, is a heterobifunctional molecule comprising three key components: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "E3 binder"), and a chemical linker that connects them.

The PROTAC's mechanism of action is to function as a molecular matchmaker, inducing proximity between the target protein and the E3 ligase to form a productive ternary complex (Target-PROTAC-E3 Ligase). Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the target protein. This polyubiquitination serves as a molecular flag, marking the protein for recognition and subsequent degradation by the 26S proteasome, thereby eliminating it from the cell. The PROTAC is then released to engage in another catalytic cycle.

The Overlooked Power of the Linker:

Initially, linkers were primarily seen as simple tethers, with length being the main consideration. However, extensive research has revealed the linker's profound influence on nearly every aspect of a PROTAC's performance, including:

-

Ternary Complex Formation and Stability: The linker's length, composition, and geometry dictate the relative orientation of the target protein and E3 ligase, which is crucial for productive ubiquitination.

-

Physicochemical Properties: The linker significantly impacts the PROTAC's overall molecular weight, polarity, and solubility, which in turn affect cell permeability and pharmacokinetic (PK) properties.

-

Selectivity: The linker can introduce new contacts with the target protein or E3 ligase, influencing binding affinity and selectivity.

Traditional linkers, often composed of flexible polyethylene glycol (PEG) or alkyl chains, grant a high degree of conformational freedom. While this can facilitate initial complex formation, it also introduces an entropic penalty and can lead to multiple, non-productive binding modes. This realization has driven the exploration of more rigid linker architectures.

The Azetidine Moiety: A Paradigm Shift in Linker Design

The incorporation of small, saturated rings into linker scaffolds is a powerful strategy to reduce conformational flexibility. Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable building block.

Why Azetidine?

The unique structural and chemical properties of the azetidine ring offer several distinct advantages over traditional flexible linkers:

-

Conformational Rigidity: The strained four-membered ring severely restricts bond rotation, pre-organizing the PROTAC into a more defined conformation. This reduces the entropic cost of forming the ternary complex, potentially leading to higher stability and faster degradation kinetics.

-

Improved Physicochemical Properties: Azetidine is a polar, non-planar motif. Its incorporation can disrupt planarity and introduce a dipole moment, which often leads to a significant improvement in aqueous solubility compared to greasy alkyl chains. This is a critical feature, as many PROTACs suffer from poor solubility, hindering their development.

-

Precise Vectorial Control: The 1,3-disubstituted pattern of an azetidine ring provides a well-defined exit vector, allowing for precise control over the trajectory of the linker as it extends from the core ligand. This geometric control is essential for optimizing the orientation of the two ends of the PROTAC.

-

Metabolic Stability: The azetidine ring itself is generally stable to metabolic degradation, which can improve the overall half-life of the molecule.

The diagram below illustrates the conceptual difference between a flexible linker and a rigid azetidine-based linker in the formation of a ternary complex.

Caption: Flexible vs. Rigid Linkers in Ternary Complex Formation.

Synthesis and Incorporation of Azetidine-Based Linkers

The synthesis of azetidine-based PROTACs requires specialized building blocks. A common strategy involves the preparation of a bifunctional azetidine core, which can then be sequentially coupled to the E3 binder and the target protein warhead.

Detailed Protocol: Synthesis of a Representative Azetidine-Based PROTAC

This protocol is a representative example for synthesizing a PROTAC targeting the bromodomain-containing protein 4 (BRD4), using a VHL E3 ligase ligand. It involves coupling a pre-synthesized azetidine linker to the two ligands.

Materials:

-

(S,R)-1-((S)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL Ligand with handle)

-

JQ1-amine (BRD4 Ligand with handle)

-

1-(Boc-amino)-azetidine-3-carboxylic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography).

Procedure:

-

Step 1: Coupling of VHL Ligand to Azetidine Linker

-

To a solution of 1-(Boc-amino)-azetidine-3-carboxylic acid (1.1 eq) in DMF, add BOP reagent (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the VHL Ligand with an available amine handle (1.0 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the Boc-protected VHL-azetidine conjugate.

-

-

Step 2: Boc Deprotection

-

Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to yield the crude amine salt (VHL-azetidine). This is typically used in the next step without further purification.

-

-

Step 3: Final Coupling to BRD4 Ligand

-

To a solution of JQ1 with an available carboxylic acid handle (1.0 eq) in DMF, add BOP reagent (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the crude amine salt from Step 2 (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Purify the final PROTAC product using reverse-phase preparative HPLC to achieve high purity.

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

-

Step 4: Characterization

-

Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

-

Case Study: Azetidine-Based BRD4 Degrader

A pivotal study by researchers at Ciulli's lab demonstrated the power of azetidine-based linkers in the development of BRD4 degraders. They systematically replaced a flexible portion of the linker in the well-known BRD4 degrader MZ1 with a 1,3-disubstituted azetidine ring. The resulting PROTAC, named cis-AZD-1 , exhibited superior properties compared to its more flexible counterpart.

Data Presentation: Comparison of Performance Metrics

| Metric | MZ1 (Flexible Linker) | cis-AZD-1 (Azetidine Linker) | Improvement Factor | Reference |

| Binding Affinity (Kd, BRD4) | 27 nM | 18 nM | 1.5x | |

| Ternary Complex Cooperativity (α) | 3.6 | 12 | 3.3x | |

| Degradation Potency (DC50, 24h) | 25 nM | 9.8 nM | 2.5x | |

| Aqueous Solubility | ~10 µM | > 200 µM | > 20x |

As shown in the table, the introduction of the azetidine ring led to a marked improvement in ternary complex formation (cooperativity), a 2.5-fold increase in degradation potency, and a dramatic >20-fold enhancement in aqueous solubility. This highlights the multi-faceted benefits of this linker strategy.

Experimental Workflows for Characterizing Azetidine-Based Degraders

A rigorous and systematic workflow is essential to validate the mechanism of action and therapeutic potential of a novel azetidine-based degrader.

Caption: Workflow for the Characterization of a Novel PROTAC.

Detailed Protocol: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels in cells treated with the degrader.

Materials:

-

HeLa or other appropriate cell line

-

Azetidine-based PROTAC and negative control (e.g., epimer that doesn't bind)

-

Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of harvesting.

-

The next day, treat the cells with serial dilutions of the azetidine-based PROTAC (e.g., 1 µM to 0.1 nM), the negative control (at the highest concentration), and a vehicle control (DMSO).

-

Incubate for the desired time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with the loading control antibody (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

-

Challenges and Future Directions

While azetidine-based linkers offer significant advantages, challenges remain. The synthesis of substituted azetidines can be complex and requires specialized chemistry. Furthermore, while rigidity is beneficial, a certain degree of conformational sampling can sometimes be necessary to achieve an optimal fit. The future of linker technology will likely involve the development of a broader toolkit of rigid and semi-rigid linkers, including other small rings like cyclobutane and bicyclic systems, allowing for even finer control over PROTAC geometry and properties. The combination of these advanced linkers with novel E3 ligase binders will continue to push the boundaries of targeted protein degradation.

Conclusion

The strategic incorporation of azetidine rings represents a significant advancement in linkerology for targeted protein degradation. By replacing flexible chains with conformationally constrained motifs, researchers can overcome key limitations of early-generation PROTACs, particularly poor solubility and high conformational entropy. The demonstrated improvements in degradation potency, ternary complex stability, and drug-like properties underscore the importance of rational linker design. As the field of TPD continues to mature, azetidine-based linkers and other rigidifying strategies will be indispensable tools in the development of the next generation of potent and selective protein degraders.

The Strategic Deployment of N,N-dimethylazetidine-3-carboxamide hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the strained four-membered azetidine ring has emerged as a privileged motif, offering a compelling blend of structural rigidity and synthetic versatility. This guide provides a comprehensive technical overview of N,N-dimethylazetidine-3-carboxamide hydrochloride, a key building block that is increasingly utilized in the design and synthesis of next-generation pharmaceuticals, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties and Structural Rationale

This compound is a crystalline solid that is soluble in water and polar organic solvents. Its hydrochloride salt form enhances stability and simplifies handling in laboratory settings.

| Property | Value | Source |

| CAS Number | 927390-60-1 | [1] |

| Molecular Formula | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [1] |

The core of this building block is the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom. The inherent ring strain of approximately 25.4 kcal/mol, while less than that of aziridines, is a defining feature that governs its reactivity. This strain can be strategically harnessed in synthetic transformations, yet the ring is stable enough for facile handling under typical laboratory conditions. The N,N-dimethylcarboxamide moiety at the 3-position provides a polar handle that can engage in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, this functional group can influence the overall physicochemical properties of the parent molecule, such as solubility and membrane permeability.

Synthesis and Reaction Mechanisms

The synthesis of this compound is conceptually straightforward, typically commencing from a protected azetidine-3-carboxylic acid. The key transformation is an amide bond formation, a cornerstone of medicinal chemistry.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general and reliable method for the synthesis of the title compound, starting from commercially available N-Boc-azetidine-3-carboxylic acid.

Step 1: Amide Coupling

-

Rationale: The formation of the amide bond between N-Boc-azetidine-3-carboxylic acid and dimethylamine is achieved using a suitable coupling reagent to activate the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like N-hydroxysuccinimide (NHS), are commonly employed to facilitate this transformation and minimize side reactions.[2] The base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of the amine and to scavenge the acid generated during the reaction.

-

Procedure:

-

To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add EDC (1.2 eq) and NHS (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) and triethylamine (2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N,N-dimethylazetidine-3-carboxamide.

-

Step 2: Boc Deprotection and Salt Formation

-

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. Treatment with hydrochloric acid in a suitable solvent not only removes the Boc group but also concurrently forms the desired hydrochloride salt, which can often be isolated as a crystalline solid.

-

Procedure:

-

Dissolve the crude N-Boc-N,N-dimethylazetidine-3-carboxamide from the previous step in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

-

Add a solution of hydrochloric acid (e.g., 4 M in 1,4-dioxane or a saturated solution in diethyl ether) dropwise with stirring.

-

A precipitate of this compound should form.

-

Stir the suspension for 1-2 hours at room temperature to ensure complete deprotection and salt formation.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

-

Caption: Synthetic workflow for this compound.

Reactivity Profile and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of the secondary amine within the azetidine ring. The hydrochloride salt form renders the amine less nucleophilic; however, it can be readily neutralized with a base to unmask its reactivity.

N-Functionalization: The secondary amine is a versatile handle for introducing a wide array of substituents. This is particularly relevant in the context of modern drug design, where the azetidine nitrogen can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. Common reactions include:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids.

-

N-Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Application in Drug Discovery: A Key Building Block for PROTACs

A significant and rapidly growing application of this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

The N,N-dimethylazetidine-3-carboxamide moiety can serve as a versatile linker element or as a component of the E3 ligase ligand. Its rigid, three-dimensional structure can help to correctly orient the two ends of the PROTAC, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.

Caption: Role of the azetidine moiety in a PROTAC structure.

The ability to functionalize the azetidine nitrogen allows for the attachment of either the warhead that binds to the protein of interest or the ligand that recruits the E3 ligase. This modularity is highly advantageous in the optimization of PROTACs, as the linker length and composition are critical for degradation efficacy.

While specific, publicly disclosed clinical candidates explicitly using this compound are not yet widespread in the literature, its inclusion in patent applications from major pharmaceutical companies underscores its importance in ongoing drug discovery programs. For instance, a patent from Pfizer describes the use of a similar 3,3-difluoroazetidine moiety in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[3]

Spectroscopic Characterization

The structural integrity and purity of this compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N,N-dimethyl protons as two singlets (due to restricted rotation around the amide C-N bond) or a single singlet, multiplets for the azetidine ring protons, and a broad signal for the N-H proton of the hydrochloride salt.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the carbons of the azetidine ring, and the N-methyl carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the amide group, typically in the range of 1630-1680 cm⁻¹, and a broad absorption for the N-H stretch of the ammonium salt.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base (C₆H₁₂N₂O) at m/z 128.10.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical building block with significant potential in modern drug discovery. Its unique combination of a strained, rigid azetidine core and a functionalizable carboxamide moiety makes it an attractive scaffold for medicinal chemists. The growing interest in azetidines, particularly in the context of PROTACs and other novel therapeutic modalities, ensures that this compound and its derivatives will continue to play a crucial role in the development of innovative medicines. As our understanding of the structure-activity relationships of azetidine-containing compounds deepens, we can expect to see the emergence of more drug candidates that have benefited from the strategic incorporation of this important building block.

References

A Technical Guide to the Discovery and Synthesis of Novel Azetidine Carboxamide Derivatives

Introduction: The Strategic Value of the Azetidine Carboxamide Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior pharmacological profiles is relentless. Among the privileged structures that have garnered significant attention, the azetidine ring, a four-membered nitrogen-containing heterocycle, stands out.[1] Its unique combination of properties—conformational rigidity, metabolic stability, and three-dimensional character—offers a compelling platform for drug design.[2][3] The inherent ring strain of approximately 25.4 kcal/mol, while making its synthesis challenging, also endows it with unique reactivity and allows it to act as a versatile scaffold for presenting pharmacophoric elements in a defined spatial orientation.[4][5] This contrasts with the less stable aziridines and the more flexible pyrrolidines, placing azetidines in a "sweet spot" of stability and structural definition.[5][6]

When coupled with a carboxamide functional group, a ubiquitous feature in bioactive molecules, the resulting azetidine carboxamide moiety becomes a powerful tool in a researcher's arsenal.[7] The amide bond is critical for establishing key hydrogen bonding interactions with biological targets. However, it can be susceptible to enzymatic degradation.[8] The azetidine ring can serve as a bioisosteric replacement for other cyclic systems or conformationally lock adjacent functionalities, thereby optimizing ligand-target interactions and improving pharmacokinetic properties.[9][10] This guide provides an in-depth exploration of the synthesis of these valuable derivatives, the strategic rationale behind experimental choices, and a case study illustrating their discovery and optimization as potent therapeutic agents.

Part 1: Synthesis of the Azetidine Core - A Tale of Ring Strain and Strategy

The construction of the strained azetidine ring has historically been a synthetic hurdle.[1][4] However, recent advancements have provided a robust toolkit of methodologies, each with distinct advantages concerning substrate scope, stereocontrol, and functional group tolerance. The choice of synthetic route is a critical decision dictated by the desired substitution pattern and the available starting materials.

Intramolecular Cyclization: The Classical Approach

The most direct and foundational strategy involves the intramolecular cyclization of an acyclic precursor, typically forming a C-N bond.

-

From γ-Haloamines and Amino Alcohols: This classical method relies on the intramolecular nucleophilic substitution of a leaving group (e.g., a halide or tosylate) on a γ-carbon by an amino group.[11] While conceptually simple, the reaction can be hampered by competing elimination reactions and the high entropic barrier to forming a four-membered ring.[11]

-

Palladium-Catalyzed C-H Amination: A more modern and atom-economical approach involves the direct intramolecular amination of a C(sp³)–H bond. The work by Gaunt and co-workers demonstrated a palladium(II)-catalyzed reaction that proceeds via a Pd(IV) intermediate to forge the azetidine ring from picolinamide-protected amine substrates.[4][12] This method's power lies in its ability to functionalize otherwise inert C-H bonds, offering a novel disconnection approach.[4]

[2+2] Cycloaddition Reactions: Building the Ring in One Step

Cycloaddition reactions represent a highly efficient strategy for constructing the azetidine core.

-

Aza Paternò-Büchi Reaction: This photocycloaddition between an imine and an alkene is arguably the most direct route to functionalized azetidines.[9] Recent breakthroughs, such as the visible-light-mediated intermolecular [2+2] photocycloaddition reported by Schindler's lab, have significantly expanded the scope and practicality of this reaction, utilizing an Iridium(III) photocatalyst to enable the reaction under mild conditions.[4]

Lewis Acid-Catalyzed Ring Opening and Closure

An elegant strategy involves the intramolecular aminolysis of epoxides. Our research has shown that Lanthanide triflates, particularly La(OTf)₃, are exceptionally effective Lewis acid catalysts for this transformation.[13] This method allows for the highly regioselective synthesis of functionalized azetidines from cis-3,4-epoxy amines, proceeding in high yields even with acid-sensitive functional groups present.[12][13] The choice of a Lewis acid is critical; it must be strong enough to activate the epoxide but not be quenched by the basicity of the amine nucleophile.[13]

Part 2: Formation of the Carboxamide and the Discovery Process

Once the substituted azetidine core, often an azetidine carboxylic acid or a related amine, is synthesized, the final step is the formation of the carboxamide bond. This is typically achieved through standard peptide coupling protocols. The choice of coupling reagent (e.g., HATU, HBTU, EDC/HOBt) is critical to ensure high yields and minimize side reactions, particularly racemization if chiral centers are present.

The discovery of a novel therapeutic agent is an iterative process of design, synthesis, and biological evaluation. A compelling example is the development of azetidine carboxamides as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[14][15]

Case Study: Azetidine Carboxamides as STAT3 Inhibitors

Initial research identified proline-based carboxamides as inhibitors of STAT3.[14] To improve potency and explore new chemical space, a strategic decision was made to replace the proline scaffold with the smaller, more constrained azetidine ring. This "scaffold hopping" approach led to the discovery of a new series of (R)-azetidine-2-carboxamide analogues with significantly enhanced potency.[14][15]

Structure-Activity Relationship (SAR) Insights:

-

Stereochemistry is Crucial: The (R)-enantiomer of the azetidine-2-carboxamide was found to be substantially more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for binding to the STAT3 protein.[14]

-

Regioisomerism Matters: Changing the scaffold from an azetidine-2-carboxamide to an azetidine-3-carboxamide resulted in a complete loss of activity, indicating that the precise positioning of the carboxamide relative to the ring is critical for biological function.[14]

-

Potency Enhancement: The optimized azetidine analogues achieved sub-micromolar inhibitory concentrations (IC₅₀), a significant improvement over the original proline-based leads. For instance, analogue 5o showed an IC₅₀ of 0.38 µM, and 8i had an IC₅₀ of 0.34 µM in a STAT3 DNA-binding assay.[14]

-

Improved Cellular Activity: While initial acidic compounds had poor cell permeability, conversion to methyl esters or other bioisosteres led to analogues with excellent activity in cell-based assays, demonstrating the importance of optimizing physicochemical properties.[15]

Table 1: Comparative Potency of STAT3 Inhibitors

| Compound ID | Scaffold | Key Substituent | STAT3 DNA-Binding IC₅₀ (µM) |

| Lead (BP-1-102) | (R)-Proline-amide | Salicylate | 6.8[15] |

| 5a | (R)-Azetidine-2-carboxamide | Salicylate | 0.55[14] |

| 5b | (S)-Azetidine-2-carboxamide | Salicylate | 2.22[14] |

| 5o | (R)-Azetidine-2-carboxamide | 5-Cyclohexyl-2-pyridinylmethyl | 0.38[14] |

| 8i | (R)-Azetidine-2-carboxamide | Benzohydroxamic acid | 0.34[14] |

This case study exemplifies a classic drug discovery workflow: a lead compound is identified, and rational, structure-based design—in this case, modifying the core scaffold—is used to systematically improve potency and drug-like properties.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. drughunter.com [drughunter.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Advantage: N,N-Dimethylazetidine-3-carboxamide Hydrochloride as a Pivotal Building Block in Modern Medicinal Chemistry

Abstract

The quest for novel therapeutic agents with enhanced efficacy and superior pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional chemical space. In this landscape, small, strained heterocyclic scaffolds have emerged as powerful tools for drug design. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. This technical guide provides an in-depth exploration of the potential applications of a specific, functionalized azetidine building block, N,N-dimethylazetidine-3-carboxamide hydrochloride (1) . We will delve into its strategic incorporation into Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality, and provide a comprehensive overview of its synthesis, characterization, and impact on the biological and physicochemical properties of the resulting molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of strained heterocycles in their discovery programs.

Introduction: The Rise of the Azetidine Scaffold in Drug Discovery

The azetidine moiety, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique conformational rigidity, combined with a favorable balance of stability and reactivity, allows for the precise positioning of substituents in three-dimensional space.[3] This has profound implications for molecular recognition and binding to biological targets. Several approved drugs, including the MEK inhibitor Cobimetinib and the calcium channel blocker Azelnidipine , feature the azetidine ring, a testament to its value in creating effective therapeutics.[4]

The incorporation of an azetidine ring can significantly influence a molecule's physicochemical properties. Compared to more flexible acyclic or larger heterocyclic analogues, azetidines can:

-

Improve Metabolic Stability: The strained ring can be less susceptible to enzymatic degradation.[5]

-

Enhance Solubility: The presence of the nitrogen atom can increase polarity and aqueous solubility.

-

Modulate Lipophilicity: The rigid structure can lead to a lower lipophilicity compared to more "greasy" scaffolds.

-

Serve as a Bioisostere: Azetidines can act as bioisosteric replacements for other groups, such as phenyl rings or other heterocycles, offering a novel chemical space with potentially improved properties.

This compound: A Versatile Building Block for Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound (1) in contemporary medicinal chemistry lies in its role as a building block for Proteolysis Targeting Chimeras (PROTACs) .[6] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[7] They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[8]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[7][9]

This compound serves as a valuable component of the PROTAC linker. The azetidine ring provides a degree of rigidity, which can be advantageous for optimizing the geometry of the ternary complex.[9] The N,N-dimethylcarboxamide group offers a handle for covalent attachment to other parts of the PROTAC linker or to one of the ligands, typically through amide bond formation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 927390-60-1 |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

Synthetic Incorporation and Characterization

The integration of N,N-dimethylazetidine-3-carboxamide into a PROTAC molecule is typically achieved through standard amide coupling reactions. The hydrochloride salt is usually neutralized in situ with a non-nucleophilic base to liberate the free secondary amine of the azetidine ring, which can then be acylated. Alternatively, the carboxamide can be activated to react with an amine-containing component.

Exemplary Synthetic Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines a representative synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target, utilizing this compound as part of the linker.[10][11]

Step 1: Synthesis of the Linker Precursor

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

-

Stir the mixture for 15 minutes, then add a solution of an appropriate bifunctional linker component, for example, an acid chloride-functionalized PEG linker (e.g., 6-chloro-6-oxohexyl)oxy)acetyl chloride) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the functionalized azetidine linker.

Step 2: Coupling with the BRD4 Ligand

-

To a solution of a suitable BRD4 ligand with a free carboxylic acid, such as a derivative of JQ1 (1.0 eq), in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).[12]

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add the purified linker from Step 1 (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer, filter, and concentrate. Purify by flash chromatography.

Step 3: Coupling with the E3 Ligase Ligand

-

The product from Step 2, which now has a terminal reactive group from the initial linker (e.g., a chloroalkyl group), is reacted with an E3 ligase ligand containing a nucleophilic handle, such as a pomalidomide derivative with a free amine.

-

Dissolve the product from Step 2 (1.0 eq) and the pomalidomide derivative (1.2 eq) in anhydrous DMF.

-

Add a base such as potassium carbonate (3.0 eq) and stir the reaction at 60-80 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Characterization Techniques

The structural integrity and purity of the synthesized PROTAC must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized molecule.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Figure 1: Exemplary workflow for the synthesis of a BRD4-targeting PROTAC.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of the N,N-dimethylazetidine-3-carboxamide moiety into a PROTAC linker can have a significant and beneficial impact on its drug-like properties.

Table 2: Comparative Physicochemical Properties of Linker Moieties

| Linker Moiety | Key Characteristics | Impact on PROTAC Properties |

| Alkyl Chains | Flexible, lipophilic | Can lead to poor solubility and high metabolic turnover. |

| PEG Chains | Flexible, hydrophilic | Improves solubility but can increase molecular weight and flexibility.[15] |

| Azetidine-based | Rigid, polar | Can improve metabolic stability, solubility, and provide defined exit vectors.[5] |

Permeability

The cell permeability of PROTACs is a critical parameter for their biological activity. Due to their high molecular weight, PROTACs often exhibit low passive permeability.[16] The "chameleon effect," where a molecule can adopt different conformations in polar and non-polar environments, has been proposed as a mechanism for PROTAC cell entry.[9] The rigid azetidine scaffold can influence the conformational landscape of the linker, potentially favoring conformations that shield polar groups and enhance membrane transit.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[1][3]

-

A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

The donor wells are filled with a solution of the test compound in a buffer at a specific pH.

-

The acceptor plate, containing buffer, is placed on top of the filter plate.

-

The assembly is incubated for a defined period (e.g., 4-18 hours).

-

The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

-

The permeability coefficient (Pe) is calculated.

Metabolic Stability

The metabolic stability of a PROTAC determines its half-life in vivo. Linkers are often a site of metabolic degradation. The azetidine ring is generally more resistant to metabolic enzymes compared to linear alkyl chains.[5]

Experimental Protocol: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to phase I metabolism by cytochrome P450 enzymes.[4][6][17]

-

The test compound is incubated with liver microsomes (human or other species) and NADPH (a necessary cofactor) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reactions are quenched with a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

Biological Evaluation of Azetidine-Containing PROTACs

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.

Target Degradation Assays

Western Blotting: This is the gold standard for demonstrating protein degradation.[18][19]

-

Treat cells with the PROTAC at various concentrations and for different durations.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies specific for the target protein and a loading control (e.g., actin or tubulin).

-

Quantify the band intensities to determine the extent of protein degradation.

High-Throughput Degradation Assays: For screening larger numbers of compounds, assays like NanoBRET™ or HiBiT can be employed to monitor protein levels in live cells.[19][20]

Cellular Potency Assays

The biological consequence of target degradation is assessed in cellular assays relevant to the disease context. For a BRD4-targeting PROTAC in acute myeloid leukemia (AML), this would involve measuring the inhibition of cell proliferation.[10]

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Seed cancer cells (e.g., MV4-11, an AML cell line) in a multi-well plate.

-

Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

Add a reagent that measures ATP levels, which correlates with the number of viable cells.

-

Measure the luminescence signal.

-

Calculate the IC₅₀ value, the concentration of the PROTAC that inhibits cell growth by 50%.

Figure 2: Mechanism of action of a PROTAC incorporating an azetidine-based linker.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry, particularly for the construction of PROTACs. Its incorporation into linker structures can impart favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability and modulated permeability. The synthetic accessibility and the ability to fine-tune the properties of the resulting PROTACs make this and other functionalized azetidines highly attractive for drug discovery programs targeting protein degradation. As the field of targeted protein degradation continues to evolve, the strategic use of such innovative building blocks will be crucial in the development of the next generation of therapeutics.

References

- 1. Permeability Assay - Profacgen [profacgen.com]

- 2. researchgate.net [researchgate.net]

- 3. PAMPA | Evotec [evotec.com]

- 4. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. chempep.com [chempep.com]

- 10. aminer.org [aminer.org]